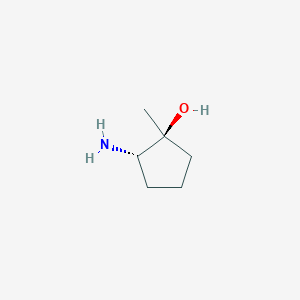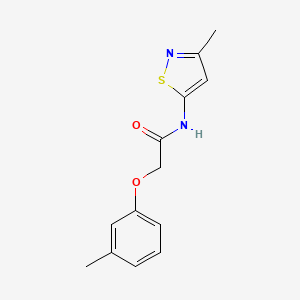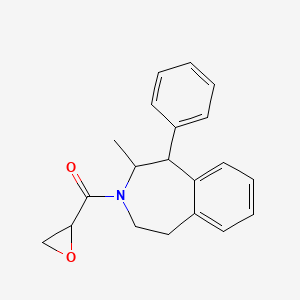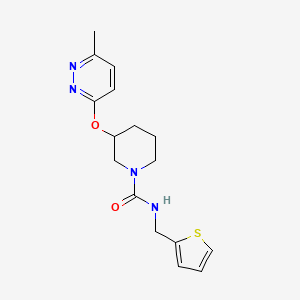![molecular formula C17H15N3O3S B2360354 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-34-5](/img/structure/B2360354.png)
4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. In
科学的研究の応用
Antibacterial and Nematocidal Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which share a core structural similarity with 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit significant antibacterial and nematocidal activities. For instance, a study on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles has shown promising antibacterial properties against various bacterial strains (А. А. Aghekyan et al., 2020). Similarly, derivatives have been found to possess good nematocidal activity against Bursaphelenchus xylophilus, a nematode species causing significant damage to pine trees (Dan Liu et al., 2022).
Antidiabetic and Anticancer Properties
Compounds structurally related to 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have also been investigated for their potential antidiabetic and anticancer effects. Research on novel dihydropyrimidine derivatives indicates potential antidiabetic activity by inhibiting α-amylase, a key enzyme in carbohydrate digestion, suggesting a mechanism for blood sugar regulation (J. Lalpara et al., 2021). Furthermore, studies have evaluated the anticancer potential of these compounds, with certain derivatives showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Corrosion Inhibition
Further research into 1,3,4-oxadiazole derivatives has highlighted their antimicrobial activities and potential as corrosion inhibitors for metals in acidic environments. A study on novel 1,2,4-triazole derivatives reported good to moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007). Additionally, the thermodynamic properties of similar compounds have been examined for their effectiveness in inhibiting steel corrosion in sulfuric acid media, demonstrating their potential in industrial applications (M. Bouklah et al., 2006).
特性
IUPAC Name |
4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQALJESNEVJDSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)




![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)
![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)



![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)